Dodecanal
Overview
Description
This colorless liquid is a component of many fragrances and occurs naturally in citrus oils . It is commonly used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
. . The primary targets of lauraldehyde are not well-documented in the literature, and further research is needed to identify its specific molecular targets.
Mode of Action
It is known that lauraldehyde is produced from dodecanol by dehydrogenation
Result of Action
It is known that lauraldehyde is a component of many fragrances , suggesting that it may have effects on olfactory receptors or other sensory systems
Biochemical Analysis
Biochemical Properties
Lauraldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidation-reduction reactions. For instance, lauraldehyde can be oxidized to lauric acid by aldehyde dehydrogenase . This interaction is crucial for the metabolism of fatty aldehydes and their conversion into fatty acids, which are essential components of cellular membranes and energy storage molecules.
Cellular Effects
Lauraldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, lauraldehyde can modulate cell signaling pathways by interacting with membrane receptors and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, lauraldehyde exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for aldehyde dehydrogenase, leading to the production of lauric acid . This enzymatic conversion is essential for maintaining cellular homeostasis and energy balance. Furthermore, lauraldehyde can inhibit or activate other enzymes involved in metabolic pathways, thereby modulating the overall metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lauraldehyde can change over time due to its stability and degradation properties. Lauraldehyde is relatively stable under standard laboratory conditions but can degrade when exposed to heat and air . Over time, this degradation can lead to the formation of lauric acid and other byproducts, which may have different effects on cellular function. Long-term studies have shown that lauraldehyde can influence cellular processes such as lipid metabolism and oxidative stress responses over extended periods .
Dosage Effects in Animal Models
The effects of lauraldehyde vary with different dosages in animal models. At low doses, lauraldehyde has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At higher doses, lauraldehyde can cause adverse effects such as liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications of lauraldehyde.
Metabolic Pathways
Lauraldehyde is involved in several metabolic pathways, including the oxidation of fatty aldehydes to fatty acids. This process is catalyzed by aldehyde dehydrogenase, which converts lauraldehyde to lauric acid . Additionally, lauraldehyde can participate in the biosynthesis of other lipid molecules, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, lauraldehyde is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, lauraldehyde can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it participates in metabolic processes .
Subcellular Localization
Lauraldehyde’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and mitochondria, where it is involved in lipid metabolism and energy production . The presence of specific targeting signals and post-translational modifications can direct lauraldehyde to these compartments, ensuring its proper function within the cell .
Preparation Methods
Dodecanal can be synthesized through the dehydrogenation of dodecanol . In industrial settings, this process involves the use of catalysts to facilitate the removal of hydrogen from dodecanol, resulting in the formation of lauraldehyde . The reaction conditions typically include elevated temperatures and the presence of a dehydrogenation catalyst.
Chemical Reactions Analysis
Dodecanal undergoes various chemical reactions, including:
Oxidation: Lauradehyde can be oxidized to form lauric acid.
Reduction: It can be reduced to dodecanol.
Acetalization: Lauradehyde reacts with diglycerol in the presence of acid catalysts to form diglycerol diacetal.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are lauric acid, dodecanol, and diglycerol diacetal .
Scientific Research Applications
Dodecanal has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: Lauradehyde is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: Lauradehyde is used in the production of fragrances, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Dodecanal is similar to other aliphatic aldehydes such as hexanal and octanal. its longer carbon chain gives it unique properties, such as a higher boiling point and a more intense aroma . These characteristics make it particularly valuable in the fragrance industry.
Similar compounds include:
Hexanal: CH₃(CH₂)₄CHO
Octanal: CH₃(CH₂)₆CHO
Decanal: CH₃(CH₂)₈CHO
Each of these compounds has its own unique set of properties and applications, but lauraldehyde’s longer carbon chain distinguishes it in terms of its physical and chemical properties .
Properties
IUPAC Name |
dodecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJRKMMYBMWEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021589 | |
Record name | Dodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid or liquid with a strong floral odor; [Hawley] Colorless liquid; [MSDSonline], Solid, colourless to light yellow liquid/fatty odour | |
Record name | Dodecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 100.00 mm Hg | |
Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 2 ml of 80% alcohol (in ethanol) | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.836 | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | Dodecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-54-9 | |
Record name | Dodecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lauryl aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112549 | |
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Record name | DODECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52196 | |
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Record name | DODECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46128 | |
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Record name | Dodecanal | |
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Record name | Dodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |
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Record name | Dodecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.621 | |
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Record name | LAURYL ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42O120SEF | |
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Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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